![molecular formula C25H25N3O4 B2932435 N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-17-5](/img/no-structure.png)

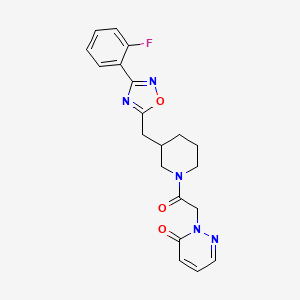

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been studied for their potential anticancer properties. For instance, a study on the synthesis and in vitro cytotoxic activity of certain derivatives highlighted their effectiveness against a range of cancer cell lines, indicating the potential of such compounds as anticancer agents (Al-Sanea et al., 2020). This research underscores the importance of structural modifications in enhancing anticancer activity and opens avenues for further exploration in cancer treatment.

Antimicrobial and Anti-inflammatory Properties

Research has also shown that derivatives with similar structural motifs exhibit significant antimicrobial and anti-inflammatory activities. A series of N-substituted amino acids with complex pyrimidine structures demonstrated appreciable antiphlogistic activity, suggesting their potential as anti-inflammatory agents (Bruno et al., 1999). Moreover, the antimicrobial activity of certain pyrimidinone and oxazinone derivatives fused with thiophene rings has been documented, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

Another research avenue involves enzyme inhibition and molecular docking studies, where certain compounds showed outstanding in vitro antitumor activity and interacted effectively with enzymes, as evidenced by molecular docking studies (Fahim et al., 2019). These findings indicate the potential of such compounds in designing enzyme inhibitors for therapeutic applications.

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of various derivatives also received attention, with studies focusing on their synthesis pathways and antimicrobial, antifungal, and antitumor properties. For instance, novel synthesis approaches have led to compounds with significant antitumor evaluation, demonstrating the broad applicability of these compounds in scientific research (Shams et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-cyclohexylglycine methyl ester followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-cyclohexylglycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-cyclohexylglycine methyl ester in ethanol and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the reaction mixture under reflux for 24 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide to adjust the pH to 10-11.", "Step 7: Heat the reaction mixture under reflux for 24 hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3.", "Step 9: Extract the product with ethyl acetate and wash with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] } | |

Número CAS |

877657-17-5 |

Nombre del producto |

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Fórmula molecular |

C25H25N3O4 |

Peso molecular |

431.492 |

Nombre IUPAC |

N-cyclohexyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H25N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29) |

Clave InChI |

PPHOWYRLFSSSFV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5CCCCC5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)

![1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine](/img/structure/B2932357.png)

![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2932361.png)

![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)

![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)